molecular formula C11H18BNO3 B13143096 5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Cat. No.: B13143096
M. Wt: 223.08 g/mol
InChI Key: YDDPYDUPHSPBQC-UHFFFAOYSA-N
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Description

5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a chemical compound that features an isoxazole ring substituted with an ethyl group and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the formation of the isoxazole ring followed by the introduction of the dioxaborolane group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The dioxaborolane group can be introduced via borylation reactions using reagents such as bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various types of chemical reactions, including:

    Hydroboration: Addition of boron-hydrogen bonds to alkenes and alkynes.

    Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boron-containing compounds, which can be further utilized in organic synthesis and material science.

Scientific Research Applications

5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable complexes with other molecules, facilitating reactions such as borylation and hydroboration. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Properties

Molecular Formula

C11H18BNO3

Molecular Weight

223.08 g/mol

IUPAC Name

5-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

InChI

InChI=1S/C11H18BNO3/c1-6-8-7-9(13-14-8)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3

InChI Key

YDDPYDUPHSPBQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NOC(=C2)CC

Origin of Product

United States

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